molecular formula C7H2Br2F4 B1447704 2,5-Dibromo-3-fluorobenzotrifluoride CAS No. 1803777-21-0

2,5-Dibromo-3-fluorobenzotrifluoride

Cat. No. B1447704
CAS RN: 1803777-21-0
M. Wt: 321.89 g/mol
InChI Key: RAYBZDBWYZMWKK-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-fluorobenzotrifluoride is a chemical compound with the formula C7H3BrF4. It has a molecular weight of 242.996 . The compound is also known by its IUPAC name, 2-Bromo-3-fluorobenzotrifluoride .


Synthesis Analysis

The synthesis of this compound involves a diazotization reaction . The process involves cooling a stainless steel reaction kettle to -8 to -12 ℃, sequentially adding anhydrous hydrofluoric acid, anhydrous potassium fluoride, and amino 4-bromo-3-trifluoromethylaniline into the kettle . Sodium nitrite is added into the reaction system in batches under stirring, keeping the temperature of the reaction system not more than 5 ℃ .


Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or as a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a molecular weight of 242.996 . The compound has a refractive index of n20/D 1.47 (lit.), a boiling point of 167-168 °C (lit.), and a density of 1.741 g/mL at 25 °C (lit.) .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure). The target organs affected are the respiratory system .

Future Directions

While specific future directions for 2,5-Dibromo-3-fluorobenzotrifluoride are not mentioned in the search results, it’s worth noting that the compound is used in the preparation of various other compounds . This suggests that it may have potential applications in the synthesis of new active pharmaceutical ingredients and other chemical products.

properties

IUPAC Name

2,5-dibromo-1-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Br2F4/c8-3-1-4(7(11,12)13)6(9)5(10)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYBZDBWYZMWKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Br2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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